molecular formula C13H20N2 B1416200 N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine CAS No. 920461-58-1

N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine

Cat. No.: B1416200
CAS No.: 920461-58-1
M. Wt: 204.31 g/mol
InChI Key: KYDQZFXRJQXNOT-UHFFFAOYSA-N
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Description

N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine is a chemical compound with a molecular weight of 204.32 g/mol It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a phenyl ring through a methylene bridge

Preparation Methods

The synthesis of N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine typically involves the reaction of N-methylmethanamine with 2-(pyrrolidin-1-ylmethyl)benzaldehyde under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine can undergo various chemical reactions, including:

Scientific Research Applications

N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as a precursor in the synthesis of drugs targeting specific receptors.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes

Mechanism of Action

The mechanism of action of N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring and the phenyl group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine can be compared with other similar compounds, such as:

This compound stands out due to its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-14-10-12-6-2-3-7-13(12)11-15-8-4-5-9-15/h2-3,6-7,14H,4-5,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDQZFXRJQXNOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1CN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650886
Record name N-Methyl-1-{2-[(pyrrolidin-1-yl)methyl]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920461-58-1
Record name N-Methyl-1-{2-[(pyrrolidin-1-yl)methyl]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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